

# The Discovery and Development of Orforglipron: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Exploration of the First Oral, Non-Peptide GLP-1 Receptor Agonist

#### Introduction

**Orforglipron** (formerly known as LY3502970 and OWL833) represents a significant advancement in the therapeutic landscape for type 2 diabetes (T2D) and obesity. As an orally available, non-peptide, small-molecule glucagon-like peptide-1 (GLP-1) receptor agonist, it offers a convenient alternative to the injectable peptide-based GLP-1 receptor agonists that have become a cornerstone of metabolic disease management.[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **orforglipron**, with a focus on the experimental methodologies and quantitative data that underpin its development.

# **Discovery and Licensing**

**Orforglipron** was first discovered by Chugai Pharmaceutical Co., Ltd. under the code name OWL833.[3][4][5] In 2018, Eli Lilly and Company licensed the compound for worldwide development and commercialization.[1][3][4][5] This partnership leveraged Chugai's expertise in small-molecule drug discovery with Lilly's extensive experience in the development and commercialization of diabetes and obesity therapeutics. The preclinical pharmacology data for **orforglipron** was subsequently published jointly by both companies.[3][5][6]

# Mechanism of Action: A Biased Agonist Approach







**Orforglipron** is a potent and selective partial agonist of the GLP-1 receptor.[1] Unlike endogenous GLP-1 and its peptide analogues, which are balanced agonists, **orforglipron** exhibits a strong bias towards the Gs protein-coupled signaling pathway, which leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2] This Gsbiased agonism is a key feature of its molecular design and is thought to contribute to its favorable efficacy and tolerability profile.

The activation of the cAMP-protein kinase A (PKA) signaling cascade in pancreatic β-cells is a primary mechanism through which GLP-1 receptor agonists enhance glucose-dependent insulin secretion. By preferentially activating this pathway, **orforglipron** effectively mimics the glucoregulatory effects of native GLP-1.

Crucially, **orforglipron** demonstrates minimal recruitment of  $\beta$ -arrestin to the GLP-1 receptor. [1] The  $\beta$ -arrestin pathway is involved in receptor desensitization and internalization, and its reduced activation by **orforglipron** may lead to more sustained receptor signaling and potentially a lower incidence of certain adverse effects, such as tachyphylaxis (a rapid decrease in response to a drug).

The structural basis for **orforglipron**'s interaction with the GLP-1 receptor has been elucidated through cryo-electron microscopy (cryo-EM). These studies reveal that **orforglipron**, as a small molecule, binds to a distinct pocket within the transmembrane domain of the receptor, in contrast to the binding of larger peptide agonists which also interact with the extracellular domain. This unique binding mode is responsible for the conformational changes in the receptor that favor Gs protein coupling over  $\beta$ -arrestin recruitment.

Below is a diagram illustrating the Gs-biased signaling pathway of **Orforglipron**.





Click to download full resolution via product page

Caption: Orforglipron's Gs-biased GLP-1 receptor signaling pathway.

# **Preclinical Development**

The preclinical evaluation of **orforglipron** was conducted in various in vitro and in vivo models to assess its potency, selectivity, and pharmacological effects.

#### **In Vitro Assays**

- cAMP Accumulation Assays: These assays were fundamental in determining the potency and efficacy of orforglipron as a GLP-1 receptor agonist.
  - Experimental Protocol:
    - HEK293 cells stably expressing the human GLP-1 receptor are cultured in appropriate media.
    - Cells are seeded into 96- or 384-well plates and incubated.
    - Following incubation, cells are treated with varying concentrations of **orforglipron** or a reference agonist (e.g., native GLP-1).



- After a defined incubation period, cell lysates are prepared, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
- Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of orforglipron.
- β-Arrestin Recruitment Assays: These assays were crucial for characterizing the biased agonism of orforglipron.
  - Experimental Protocol:
    - CHO-K1 or HEK293 cells co-expressing the GLP-1 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) are used.
    - Cells are plated and treated with different concentrations of orforglipron or a balanced agonist.
    - Agonist binding induces the recruitment of β-arrestin to the receptor, leading to the complementation of the enzyme fragments and the generation of a detectable signal (e.g., chemiluminescence).
    - Dose-response curves are generated to quantify the extent of β-arrestin recruitment.

#### In Vivo Animal Models

Due to the poor activity of small-molecule GLP-1 receptor agonists on the rodent GLP-1 receptor, humanized mouse models were developed.[7] These models, created using CRISPR-Cas9 gene editing to replace the murine receptor with the human form, were instrumental in the preclinical pharmacodynamic assessment of **orforglipron**.[7] Non-human primates (cynomolgus monkeys) were also used to evaluate the efficacy and safety of **orforglipron** in a species with a GLP-1 receptor more homologous to humans.

- Key Preclinical Studies and Methodologies:
  - Oral Glucose Tolerance Test (OGTT) in Humanized GLP-1R Mice:



- Experimental Protocol:
  - Mice are fasted overnight (typically 12-16 hours) with free access to water.
  - A baseline blood glucose measurement is taken from the tail vein.
  - Orforglipron or vehicle is administered orally at a predetermined time before the glucose challenge.
  - A bolus of glucose (typically 2 g/kg) is administered orally via gavage.
  - Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
  - The area under the curve (AUC) for glucose is calculated to assess improvements in glucose tolerance.
- Food Intake and Body Weight Reduction in Diet-Induced Obese (DIO) Humanized GLP-1R Mice and Cynomolgus Monkeys:
  - Experimental Protocol:
    - Animals are fed a high-fat diet to induce obesity.
    - Baseline food intake and body weight are recorded.
    - Animals are treated daily with oral doses of orforglipron or vehicle.
    - Food consumption is measured daily, and body weight is recorded at regular intervals.
    - Changes in body composition (fat mass and lean mass) may be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

# **Preclinical Results Summary**

In preclinical studies, **orforglipron** demonstrated robust, dose-dependent reductions in food intake and body weight in both DIO humanized GLP-1R mice and cynomolgus monkeys.[8] It



also showed significant improvements in glucose tolerance in the OGTT model. These promising preclinical data provided a strong rationale for advancing **orforglipron** into clinical development.

| Preclinical Model                           | Endpoint                    | Key Findings                                                                                                  |
|---------------------------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------|
| Humanized GLP-1R Mice                       | Glucose Tolerance           | Significant improvement in glucose clearance after an oral glucose challenge.                                 |
| Diet-Induced Obese<br>Humanized GLP-1R Mice | Body Weight and Food Intake | Dose-dependent reductions in body weight, whole-body fat mass, and food intake with chronic treatment.[7]     |
| Cynomolgus Monkeys                          | Body Weight and Food Intake | Dose-dependent reductions in daily food intake and progressive weight loss over a 28-day treatment period.[9] |

# **Clinical Development**

The clinical development of **orforglipron** has been extensive, encompassing Phase 1, 2, and 3 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in individuals with T2D and obesity.

#### **Phase 1 Studies**

Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of **orforglipron** in healthy volunteers and in patients with T2D.

- Key Methodologies:
  - Study Design: Randomized, double-blind, placebo-controlled, single- and multipleascending dose studies.



- Pharmacokinetic Assessments: Blood samples were collected at various time points to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
- Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Key Findings:
  - Orforglipron was generally well-tolerated, with a safety profile consistent with the GLP-1 receptor agonist class.[10]
  - The most common adverse events were gastrointestinal in nature (nausea, diarrhea, vomiting) and were typically mild to moderate in severity.[10]
  - Orforglipron exhibited a long half-life of 29-49 hours, supporting once-daily dosing.[1][10]
  - Importantly, the pharmacokinetics of orforglipron were not significantly affected by food or water intake, allowing for more convenient dosing without restrictions.[6]

#### **Phase 2 Studies**

Phase 2 trials were conducted to evaluate the dose-response relationship of **orforglipron** for efficacy and safety in larger populations of individuals with T2D and obesity.

- Study in Type 2 Diabetes:
  - Design: A 26-week, randomized, double-blind, placebo- and active-controlled (dulaglutide)
     study.[11]
  - Participants: Adults with T2D.[11]
  - Primary Endpoint: Change in HbA1c from baseline.[11]
  - Key Results: Orforglipron demonstrated statistically significant and clinically meaningful reductions in HbA1c and body weight compared to placebo. At the highest doses, HbA1c was reduced by up to 2.1 percentage points from a baseline of 8.1%.[8][11]



- Study in Obesity:
  - Design: A 36-week, randomized, double-blind, placebo-controlled study.[11][12]
  - Participants: Adults with obesity or overweight with at least one weight-related comorbidity (excluding diabetes).[11][12]
  - Primary Endpoint: Percent change in body weight from baseline at 26 weeks.
  - Key Results: Orforglipron treatment resulted in a dose-dependent weight loss of up to 14.7% at 36 weeks.[13] A significant proportion of participants achieved weight reductions of ≥10% and ≥15%.[14]

| Phase 2 Study | Population                            | Duration | Primary<br>Endpoint                             | Key Efficacy<br>Outcome                                    |
|---------------|---------------------------------------|----------|-------------------------------------------------|------------------------------------------------------------|
| T2D Study     | Adults with Type 2 Diabetes           | 26 Weeks | Change in<br>HbA1c from<br>baseline             | Up to 2.1% reduction in HbA1c[8][11]                       |
| Obesity Study | Adults with<br>Obesity/Overwei<br>ght | 36 Weeks | Percent change<br>in body weight at<br>26 weeks | Up to 14.7%<br>mean weight<br>reduction at 36<br>weeks[13] |

#### **Phase 3 Clinical Trial Programs: ACHIEVE and ATTAIN**

The efficacy and safety of **orforglipron** are being further evaluated in two large-scale Phase 3 programs: the ACHIEVE program for T2D and the ATTAIN program for obesity and overweight. [11]

- ACHIEVE Program (Type 2 Diabetes): This program has enrolled over 6,000 participants across five global registration trials.[6]
  - ACHIEVE-1 (NCT05971940): A 40-week, randomized, double-blind, placebo-controlled study evaluating **orforglipron** as monotherapy in adults with T2D inadequately controlled with diet and exercise.[2]



- ACHIEVE-2 (NCT06192108): A 40-week, randomized, open-label, active-controlled study comparing **orforglipron** to dapagliflozin in adults with T2D inadequately controlled on metformin.[6][15]
- ACHIEVE-3: A 52-week, randomized, open-label trial comparing orforglipron to oral semaglutide in adults with T2D inadequately controlled with metformin.[12]
- ACHIEVE-5 (NCT06109311): A 40-week, randomized, double-blind, placebo-controlled study assessing **orforglipron** in adults with T2D with inadequate glycemic control on insulin glargine.[6]
- ATTAIN Program (Obesity/Overweight):
  - ATTAIN-1 (NCT05869903): A 72-week, randomized, double-blind, placebo-controlled study in adults with obesity or overweight with at least one weight-related comorbidity (without T2D).[16]
  - ATTAIN-2 (NCT05872620): A 72-week, randomized, double-blind, placebo-controlled study in adults with obesity or overweight and T2D.[17]

Below is a workflow diagram for a typical Phase 3 clinical trial in these programs.





Click to download full resolution via product page

Caption: Generalized workflow of the Orforglipron Phase 3 clinical trials.

Phase 3 Clinical Trial Results Summary



| Trial     | Population                         | Comparator          | Duration | Primary<br>Endpoint | Key Results                                                   |
|-----------|------------------------------------|---------------------|----------|---------------------|---------------------------------------------------------------|
| ACHIEVE-1 | T2D<br>(monotherapy<br>)           | Placebo             | 40 Weeks | A1C<br>Reduction    | Superior A1C reduction (1.3% to 1.6% vs. placebo)[3]          |
| ACHIEVE-2 | T2D on<br>Metformin                | Dapagliflozin       | 40 Weeks | A1C<br>Reduction    | Superior A1C reduction (up to 1.7% vs. 0.8%)[6]               |
| ACHIEVE-3 | T2D on<br>Metformin                | Oral<br>Semaglutide | 52 Weeks | A1C<br>Reduction    | Superior A1C reduction (1.9-2.2% vs. 1.1-1.4%)[12]            |
| ACHIEVE-5 | T2D on<br>Insulin                  | Placebo             | 40 Weeks | A1C<br>Reduction    | Superior A1C reduction (up to an additional 2.1% vs. 0.8%)[6] |
| ATTAIN-1  | Obesity/Over<br>weight (no<br>T2D) | Placebo             | 72 Weeks | Weight Loss         | Up to 12.4% weight loss vs. 0.9% with placebo[18] [19]        |
| ATTAIN-2  | Obesity/Over<br>weight with<br>T2D | Placebo             | 72 Weeks | Weight Loss         | Up to 10.5%<br>weight loss<br>vs. 2.2% with<br>placebo[20]    |

# **Safety and Tolerability**



Across the clinical development program, **orforglipron** has demonstrated a safety profile consistent with the GLP-1 receptor agonist class.[10][14] The most frequently reported adverse events have been gastrointestinal in nature, including nausea, diarrhea, vomiting, and constipation.[10][14] These events were generally mild to moderate in severity and tended to occur during the dose-escalation phase.[10][14] Importantly, no significant hepatic safety signals have been observed.[6][21]

#### **Conclusion and Future Directions**

The discovery and development of **orforglipron** mark a significant milestone in the treatment of T2D and obesity. As the first oral, non-peptide GLP-1 receptor agonist to successfully complete Phase 3 trials, it has the potential to become a new standard of care, offering a convenient and effective treatment option for a broad patient population.[3][6] Its unique Gsbiased mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy and safety data position it as a promising therapeutic agent. Eli Lilly plans to submit **orforglipron** for regulatory approval for the treatment of obesity and T2D.[6] Further research is also underway to explore its potential in other related conditions, such as obstructive sleep apnea and hypertension.[6][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. innoprot.com [innoprot.com]
- 2. Lilly's oral GLP-1, orforglipron, demonstrated superior glycemic control in two successful Phase 3 trials, reconfirming its potential as a foundational treatment in type 2 diabetes [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. A Master Protocol for Orforglipron (LY3502970) in Participants With Obesity or Overweight With and Without Type 2 Diabetes | MedPath [trial.medpath.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]

#### Foundational & Exploratory





- 6. biorxiv.org [biorxiv.org]
- 7. Lilly's phase 2 results published in the New England Journal of Medicine show orforglipron, a once-daily oral nonpeptide GLP-1 receptor agonist, achieved up to 14.7% mean weight reduction at 36 weeks in adults with obesity or overweight [prnewswire.com]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]
- 10. sochob.cl [sochob.cl]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets Assay Guidance Manual -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Daily Oral GLP-1 Receptor Agonist Orforglipron for Adults with Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. PathHunter® eXpress GLP1R CHO-K1 β-Arrestin-1 GPCR Assay [discoverx.com]
- 16. Chugai and Lilly Enter into a License Agreement for Oral GLP-1 Agonist, OWL833 BioSpace [biospace.com]
- 17. gertitashkomd.com [gertitashkomd.com]
- 18. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 19. Orforglipron (LY3502970), a novel, oral non-peptide glucagon-like peptide-1 receptor agonist: A Phase 1b, multicentre, blinded, placebo-controlled, randomized, multiple-ascending-dose study in people with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [The Discovery and Development of Orforglipron: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2704215#discovery-and-development-history-of-orforglipron]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com